4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester

Übersicht

Beschreibung

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is a versatile chemical compound used in scientific research. It is available for purchase online .

Molecular Structure Analysis

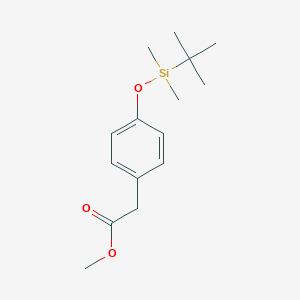

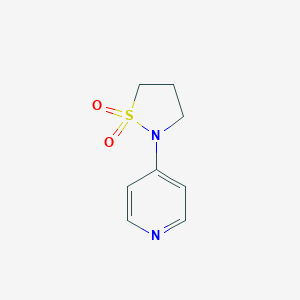

The molecular formula of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is C15H24O3Si . The InChI representation of the molecule isInChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 . The Canonical SMILES representation is CC(C)(C)Si(C)OC1=CC=C(C=C1)CC(=O)OC . Physical And Chemical Properties Analysis

The molecular weight of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is 280.43 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 6 rotatable bond count . The exact mass and monoisotopic mass of the molecule is 280.14947116 g/mol . The topological polar surface area is 35.5 Ų . The molecule has a heavy atom count of 19 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester is involved in the synthesis of complex organic compounds. For example, it is used in the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone, highlighting its role in the preparation of chiral auxiliaries, enolates, and as a reagent in reactions involving magnesium and potassium tert-butoxide (Brenner et al., 2003). This illustrates its application in organic synthesis, providing pathways to synthesize various complex molecules with potential applications in drug development and materials science.

Environmental Analysis and Extraction Techniques

This chemical also plays a role in environmental science, specifically in the extraction and analysis of contaminants. In-sample acetylation-non-porous membrane-assisted liquid–liquid extraction methods, utilizing derivatization strategies such as silylation with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide, have been developed for the determination of environmental contaminants like parabens and triclosan in water samples (Villaverde-de-Sáa et al., 2010). This highlights its importance in improving the sensitivity and specificity of environmental monitoring techniques.

Metabolism Studies

Research into the metabolism of related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene, offers insights into the biotransformation processes of complex organic molecules, which could have implications for understanding the metabolic fate of chemicals similar to 4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester in biological systems (Daniel et al., 1968). This type of research can inform safety assessments and environmental impact studies.

Biochemical Applications

The compound's derivatives and related chemicals have been utilized in studying enzyme inhibitors, which have potential applications in treating hormone-dependent cancers. Research into derivatives of 4-pyridylacetic acid, which share functional similarities with 4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester, has revealed their roles as inhibitors of cytochrome P450 enzymes, crucial for hormone synthesis (Laughton & Neidle, 1990). This indicates potential therapeutic applications in oncology.

Eigenschaften

IUPAC Name |

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXFLJNXVFGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)